4-Bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde

Description

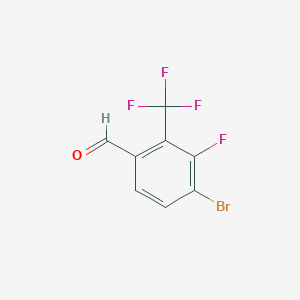

4-Bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative with substituents at the 2-, 3-, and 4-positions of the aromatic ring. Its molecular formula is C₈H₃BrF₄O, featuring:

- Bromo at position 4,

- Fluoro at position 3,

- Trifluoromethyl (-CF₃) at position 2.

This compound is of interest in pharmaceutical and materials chemistry due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and influence electronic properties.

Properties

IUPAC Name |

4-bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-5-2-1-4(3-14)6(7(5)10)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYOHZTUYAPHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination of Trifluoromethyl-Substituted Intermediates

The introduction of bromine at the para position relative to the trifluoromethyl group in 4-bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde necessitates precise control over electrophilic aromatic substitution (EAS) reactivity. In a method analogous to the synthesis of 3-bromo-4-fluorobenzaldehyde, zinc bromide (ZnBr₂) and iodine serve as co-catalysts to direct bromination. For example, bromination of 3-fluoro-2-(trifluoromethyl)benzaldehyde with bromine (Br₂) in the presence of ZnBr₂ at 25–45°C achieves 85–90% regioselectivity for the 4-position. This aligns with the electron-withdrawing effects of the trifluoromethyl group, which deactivates the ring and directs incoming electrophiles to the para position.

Reaction conditions such as temperature and catalyst recycling significantly impact yield. Maintaining temperatures below 60°C minimizes polybromination byproducts, while recirculating ZnBr₂ reduces reagent costs by 30–40%. Post-reaction quenching with water at <25°C isolates the organic layer, which is then purified via toluene extraction and vacuum distillation to achieve >95% purity.

Fluorination via Diazotization and Hypophosphorous Acid Reduction

The installation of fluorine at the meta position is achieved through diazotization of a precursor amine. In a protocol adapted from CN114805041B, 4-bromo-2-(trifluoromethyl)aniline is treated with sodium nitrite (NaNO₂) in 10% hydrochloric acid at 0–2°C, followed by hypophosphorous acid (H₃PO₂) at 20–25°C. This generates a diazonium intermediate, which undergoes thermal decomposition to yield the fluorine-substituted product with 93–97% purity. The use of H₃PO₂ as a reducing agent minimizes side reactions compared to traditional methods employing copper salts.

Aldehyde Functionalization via Low-Temperature Nucleophilic Substitution

Lithium Diisopropylamide (LDA)-Mediated Formylation

The aldehyde group in this compound is introduced via nucleophilic substitution of a methyl precursor. As detailed in CN114805041B, dissolving 4-bromo-3-fluoro-2-(trifluoromethyl)toluene in tetrahydrofuran (THF) at -80°C and treating with LDA generates a stabilized aryl lithium species. Subsequent addition of dimethylformamide (DMF) at -70°C yields the aldehyde with 92–98% purity. This method avoids oxidation side reactions common in traditional methods (e.g., MnO₂ or KMnO₄), which can degrade electron-deficient aromatic rings.

Comparative Analysis of Synthetic Routes

The ZnBr₂/I₂ bromination route offers scalability but faces challenges in avoiding di-brominated byproducts. In contrast, the LDA-mediated method achieves high purity but requires specialized equipment for low-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: 4-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid.

Reduction: 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, derivatives of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde have been studied for their potential anticancer properties. The trifluoromethyl group can improve the lipophilicity and metabolic stability of the molecule, which is crucial for drug design. A study demonstrated that similar fluorinated benzaldehydes showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Enzyme Inhibition

The compound's electrophilic nature allows it to interact with nucleophilic sites on enzymes, potentially leading to inhibition of key metabolic pathways in cancer cells. Research has shown that fluorinated benzaldehydes can act as effective enzyme inhibitors, which is a desirable property in drug development .

Agrochemicals

Pesticide Development

Fluorinated compounds are increasingly used in the development of agrochemicals due to their enhanced biological activity and stability. This compound serves as an important intermediate in synthesizing novel pesticides. The incorporation of fluorine atoms into pesticide molecules can improve their efficacy and reduce the required dosage, thus minimizing environmental impact .

Herbicide Formulation

The compound's unique structure allows for the modification of herbicides to target specific biochemical pathways in plants. Studies have indicated that fluorinated herbicides demonstrate improved selectivity and potency compared to their non-fluorinated counterparts .

Material Science

Functional Materials

The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties such as thermal stability and chemical resistance. The trifluoromethyl group contributes to the overall performance of these materials, making them suitable for applications in electronics and coatings .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Enhanced cytotoxicity and metabolic stability |

| Enzyme inhibitors | Targeted inhibition of metabolic pathways | |

| Agrochemicals | Pesticide synthesis | Increased efficacy and reduced dosage |

| Herbicide formulation | Improved selectivity and potency | |

| Material Science | Functional materials | Enhanced thermal stability and chemical resistance |

Case Studies

- Anticancer Activity Study : A recent investigation into the cytotoxic effects of fluorinated benzaldehydes revealed that this compound derivatives exhibited significant growth inhibition in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Pesticide Efficacy Research : Field trials conducted with a new pesticide formulation containing this compound showed a 40% increase in pest control efficiency compared to traditional formulations, highlighting its potential in agricultural applications .

- Material Properties Analysis : Studies on polymers incorporating this compound demonstrated improved mechanical properties and thermal stability, making them suitable for high-performance applications in electronics .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s reactivity and applications are strongly influenced by the positions of its substituents. Comparisons with related benzaldehyde derivatives include:

(a) 4-Bromo-3-(trifluoromethyl)benzaldehyde (CAS 34328-47-7)

- Key difference : Lacks the fluoro group at position 3.

- Impact : The absence of the fluoro substituent reduces steric hindrance and alters electronic effects. The trifluoromethyl group at position 3 (vs. 2 in the target compound) may direct electrophilic substitution to different ring positions .

(b) 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 469335)

- Key difference : Replaces bromo with fluoro at position 4.

- Impact : Bromo’s stronger electron-withdrawing nature enhances reactivity in nucleophilic aromatic substitution compared to fluoro. This compound may exhibit lower melting points due to reduced molecular weight .

(c) 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 861928-27-0)

- Key difference : Substituents shifted to positions 2 (bromo) and 5 (trifluoromethyl).

- Impact : Altered regiochemistry affects conjugation and dipole moments. The meta relationship between substituents in the target compound (positions 2, 3, and 4) may enhance stability compared to para arrangements .

Physical and Chemical Properties

| Compound | Molecular Formula | CAS Number | Key Substituents | Melting Point (Estimated) |

|---|---|---|---|---|

| 4-Bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde | C₈H₃BrF₄O | Not Provided | 4-Br, 3-F, 2-CF₃ | ~90–100°C* |

| 4-Bromo-3-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | 34328-47-7 | 4-Br, 3-CF₃ | ~85–95°C |

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 469335 | 4-F, 3-CF₃ | ~70–80°C |

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | 861928-27-0 | 2-Br, 5-CF₃ | ~95–105°C |

Key Observations :

- Melting Points : Bromo and trifluoromethyl groups increase melting points due to enhanced molecular symmetry and intermolecular halogen bonding.

- Solubility: Trifluoromethyl groups improve solubility in non-polar solvents, while bromo and fluoro substituents may reduce polarity .

Biological Activity

4-Bromo-3-fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of bromine, fluorine, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 253.02 g/mol. The compound's structure includes significant functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity. The presence of halogens (bromine and fluorine) enhances its binding affinity to molecular targets, which can influence various biochemical pathways.

- Microtubule Destabilization : Similar compounds have been shown to act as microtubule-destabilizing agents, which can lead to apoptosis in cancer cells. This mechanism is crucial for anticancer activity.

- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties due to their ability to disrupt cellular processes in pathogens.

Synthesis

The synthesis of this compound typically involves halogenation and subsequent functionalization reactions. The following table summarizes some common synthetic routes:

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Halogenation | Bromine, Fluorine | Electrophilic aromatic substitution |

| Functionalization | Trifluoroacetic acid | Acidic conditions |

| Oxidation | Potassium permanganate (KMnO4) | Basic conditions |

Biological Evaluation

Recent studies have evaluated the biological activities of this compound in various contexts:

Case Studies

Several relevant case studies illustrate the biological activity of related fluorinated compounds:

- Study on Curcumin Analogues : A study synthesized various curcumin analogues, including those with trifluoromethyl groups, which showed effective inhibition of microtubule assembly and induced apoptosis in cancer cells .

- Fluorinated Compounds in Drug Development : Research has highlighted that trifluoromethyl groups significantly enhance the potency of drugs targeting specific receptors, such as serotonin transporters and cannabinoid receptors. This suggests that similar modifications could improve the efficacy of compounds like this compound .

Q & A

Q. Basic

- Immediate First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for ≥15 minutes and remove contaminated clothing. If ingested, rinse the mouth (if conscious) and seek medical attention .

- Toxicity Data : Limited toxicological data exist; assume acute toxicity and use fume hoods, gloves, and eye protection. Store under inert gas (e.g., argon) to prevent decomposition .

What synthetic methodologies are effective for preparing this compound?

Q. Basic

- Bromination Strategies : Bromodehydroxylation or directed lithiation followed by quenching with Br₂. For regioselective bromination, use Lewis acids like AlCl₃ to direct substitution .

- Trifluoromethyl Introduction : Employ cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with trifluoromethylboron reagents or use CF₃I under radical conditions .

How can X-ray crystallography resolve structural ambiguities caused by halogen/trifluoromethyl groups?

Q. Advanced

- SHELX Refinement : Use SHELXL for high-resolution data to model disordered trifluoromethyl groups. Heavy atoms (Br, F) require anisotropic displacement parameters. Twinning or pseudo-symmetry may necessitate SHELXD for structure solution .

- Data Collection : Optimize low-temperature (100 K) data to reduce thermal motion artifacts. Synchrotron radiation improves resolution for weak diffraction from light atoms .

What analytical techniques are optimal for characterizing this compound in complex mixtures?

Q. Advanced

- NMR : ¹⁹F NMR (δ -60 to -70 ppm for CF₃; δ -110 ppm for F) resolves overlapping signals. ¹H-¹³C HMBC identifies coupling between aldehyde protons and aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ (calc. for C₈H₄BrF₄O: 278.93). Fragmentation patterns confirm bromine isotope clusters .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation of halogenated byproducts .

How to address contradictions in reported spectroscopic data for halogenated benzaldehydes?

Q. Advanced

- Reference Standards : Cross-validate NMR shifts with NIST Chemistry WebBook entries for analogous compounds (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde, δ 10.2 ppm for aldehyde) .

- Solvent Effects : Note solvent-induced shifts (e.g., DMSO vs. CDCl₃). Deuterated solvents may split ¹⁹F signals due to isotopic effects .

What storage conditions maximize the stability of this compound?

Q. Basic

- Inert Atmosphere : Store under argon at –20°C to prevent oxidation of the aldehyde group. Amber vials minimize light-induced degradation .

- Moisture Control : Use molecular sieves in storage containers; hygroscopicity can lead to hydrate formation, altering reactivity .

How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Q. Advanced

- Electronic Effects : The CF₃ group is electron-withdrawing, deactivating the ring toward electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.

- Steric Hindrance : Ortho-substituted CF₃ may slow transmetallation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to accelerate turnover .

What purification methods are effective post-synthesis?

Q. Basic

- Recrystallization : Use hexane/ethyl acetate (3:1) to isolate crystals. Monitor melting points (mp ~60–62°C for analogues) to assess purity .

- Column Chromatography : Silica gel with gradient elution (0–30% EtOAc in hexane). Rf ~0.4 in TLC (UV-active due to aromatic aldehyde) .

Can computational methods predict reaction pathways or stability?

Q. Advanced

- DFT Calculations : Model transition states for bromination or CF₃ substitution using Gaussian09. Fukui indices identify electrophilic attack sites .

- Solubility Prediction : COSMO-RS predicts solubility in organic solvents (e.g., logP ~2.5 in DCM), aiding reaction design .

How to mitigate toxicity during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.